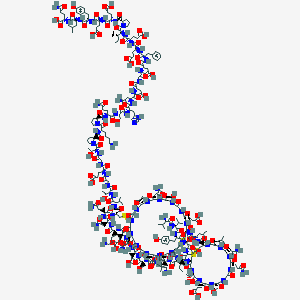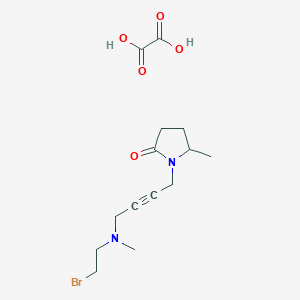![molecular formula C6H9NO4 B048661 (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid CAS No. 117857-96-2](/img/structure/B48661.png)
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Es wird häufig zur Behandlung verschiedener entzündlicher und Autoimmunerkrankungen sowie bestimmter Krebsarten eingesetzt . Prednison ist bekannt für seine starke entzündungshemmende und immunsuppressive Wirkung, was es zu einem wertvollen therapeutischen Mittel sowohl in der Human- als auch in der Veterinärmedizin macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Prednison wird aus Hydrocortison (Cortisol) durch eine Reihe chemischer Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Oxidation von Hydrocortison zu Prednisolon. Dieser Prozess erfordert typischerweise die Verwendung von Oxidationsmitteln wie Chromtrioxid oder Pyridiniumchlorchromat unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Prednison eine großtechnische chemische Synthese unter Verwendung fortschrittlicher Techniken, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Predonine is synthesized from hydrocortisone (cortisol) through a series of chemical reactions. The primary synthetic route involves the oxidation of hydrocortisone to form prednisolone. This process typically requires the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of predonine involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Prednison unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydrocortison in Prednison.
Reduktion: Reduktion von Prednison zu seinen inaktiven Metaboliten.
Substitution: Einführung von funktionellen Gruppen, um seine chemische Struktur zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Chromtrioxid, Pyridiniumchlorchromat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Prednison selbst und seine verschiedenen Metaboliten, die aus dem Körper ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
Prednison hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.
Industrie: Wird zur Formulierung von pharmazeutischen Produkten und Veterinärarzneimitteln verwendet.
Wirkmechanismus
Prednison übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zellen bindetDiese Interaktion moduliert die Transkription von Zielgenen, was zur Unterdrückung von proinflammatorischen Zytokinen und zur Förderung von entzündungshemmenden Proteinen führt . Zu den wichtigsten molekularen Zielen gehören verschiedene Transkriptionsfaktoren und Signalwege, die an Entzündungen und Immunantwort beteiligt sind .
Wirkmechanismus
Predonine exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cellsThis interaction modulates the transcription of target genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The primary molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Prednison wird oft mit anderen Glukokortikoiden wie Prednison, Dexamethason und Hydrocortison verglichen. Hier sind einige wichtige Unterschiede:
Prednison: Prednison ist ein Prodrug, das in der Leber zu Prednison umgewandelt wird.
Dexamethason: Dexamethason ist stärker als Prednison und hat eine längere Wirkdauer.
Hydrocortison: Hydrocortison ist weniger stark als Prednison und wird hauptsächlich wegen seiner Mineralokortikoidaktivität eingesetzt.
Ähnliche Verbindungen
- Prednison
- Dexamethason
- Hydrocortison
- Methylprednisolon
Eigenschaften
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]perylene](/img/structure/B48583.png)







![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)




